Prostaglandin K1
Overview
Description
Prostaglandin K1 (PGK1) is a 9,11-diketo analog of PGE1 or PGD1 . It is a PGE2 receptor subtype EP1 agonist that has 387-fold reduced potency compared to PGE2 . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals .
Molecular Structure Analysis
Prostaglandins, including Prostaglandin K1, possess a unique and intricate molecular structure that underlies their diverse physiological functions . They have a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .
Chemical Reactions Analysis
Prostaglandins, including Prostaglandin K1, have unique functional groups attached to their hydrocarbon chains . These functional groups, such as hydroxyl (-OH), keto (=O), and carboxyl (-COOH) groups, contribute specific chemical properties to the prostaglandin, making it suitable for particular physiological functions .
Scientific Research Applications
Prostaglandin Receptors and Cell Interaction
Prostaglandin (PG) E1 has been identified to bind with high affinity and specificity to cell membrane fractions of bovine corpus luteum. This binding interaction suggests a significant role of PGs in cellular processes and receptor interactions (Rao, 1974).
Prostaglandins in Inflammation
Prostaglandins, including PG E1, are crucial in both sustaining homeostatic functions and mediating pathogenic mechanisms such as the inflammatory response. They are synthesized from arachidonate and play roles in the promotion and resolution of inflammation (Ricciotti & FitzGerald, 2011).
Prostaglandins and Ion Transport Regulation
PG E1 stimulates the activity of Na,K‐ATPase and regulates transcription in specific cell lines, such as the Madin Darby canine kidney (MDCK) cells. This indicates the involvement of prostaglandins in regulating ion transport (Matlhagela & Taub, 2006).
Prostaglandins and Cell Growth
Prostaglandin E1 is known to influence the growth of cells, as seen in studies with MDCK cells. It has been found necessary for both long-term growth and specific cellular functions, suggesting its role in cellular proliferation and health (Taub et al., 1983).
Prostaglandins and Immune Modulation
Prostaglandin E1 significantly suppresses the mRNA expression and production of certain cytokines in human peripheral blood mononuclear cells. This demonstrates its potential in modulating immune responses, particularly in inflammatory diseases (Ishikawa et al., 1998).
Safety And Hazards
properties
IUPAC Name |
7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,21H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWZYMMLVHIVSU-IYCNHOCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(=O)CC1=O)CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C(=O)CC1=O)CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348011 | |
Record name | Prostaglandin K1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prostaglandin K1 | |
CAS RN |
69413-73-6 | |
Record name | Prostaglandin K1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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